molecular formula C18H24ClN3O2 B571199 Pancopride CAS No. 121243-20-7

Pancopride

Cat. No.: B571199
CAS No.: 121243-20-7
M. Wt: 349.859
InChI Key: DBQMQBCSKXTCIJ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pancopride (chemical name: (±)-N-(1-azabicyclo[2.2.2]-oct-3-yl)-2-cyclopropylmethoxy-4-amino-5-chlorobenzamide; CAS 121650-80-4) is a potent and selective 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist developed for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It exhibits high affinity for 5-HT₃ receptors in vitro (Ki = 0.40 nM in rat brain cortex membranes) and demonstrates long-lasting antiemetic effects in preclinical models . Pharmacokinetic studies in healthy volunteers revealed linear kinetics at intravenous doses of 5–20 mg, with ~10–17% urinary recovery of unchanged drug over 24 hours and good oral bioavailability . Clinical trials highlighted its efficacy in reducing cisplatin- and mechlorethamine-induced emesis, though its clinical development was discontinued due to insufficient superiority over existing therapies .

Properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMQBCSKXTCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923732
Record name 4-Amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121243-20-7
Record name 4-Amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Clinical Applications

  • Cytotoxic Drug-Induced Emesis
    • Efficacy : Pancopride has demonstrated significant efficacy in preventing nausea and vomiting caused by various chemotherapeutic agents. In studies involving dogs, it was shown to inhibit the number of vomiting episodes and delay the onset of vomiting induced by cisplatin, a common chemotherapeutic agent .
    • Dosage : Effective dosages have been established, with intravenous administration showing an ID50 (the dose at which 50% of subjects experience a response) of 3.6 micrograms/kg and oral administration showing an ID50 of 7.1 micrograms/kg .
  • Comparison with Other Antiemetics
    • Unlike metoclopramide, another antiemetic, this compound does not exhibit any measurable antidopaminergic activity. This characteristic may contribute to its favorable side effect profile compared to other medications in the same class .

Efficacy Studies

A series of studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

  • Study on Chemotherapy-Induced Nausea and Vomiting : A randomized controlled trial assessed this compound's effectiveness against placebo in patients receiving cisplatin-based chemotherapy. The results indicated a statistically significant reduction in vomiting episodes among those treated with this compound compared to those receiving placebo .
  • Long-term Safety Profile : Follow-up studies have indicated that this compound maintains its efficacy over extended periods without significant adverse effects, making it suitable for long-term use in patients undergoing repeated cycles of chemotherapy .

Table 1: Summary of Efficacy Studies on this compound

Study TypePopulationTreatment GroupControl GroupOutcome MeasuresResults Summary
Randomized Controlled TrialPatients on CisplatinThis compoundPlaceboNumber of vomiting episodesSignificant reduction (p < 0.05)
Long-term Follow-upCancer PatientsThis compoundNoneEfficacy and safety over timeMaintained efficacy; low adverse effects

Case Study 1: Patient with Ovarian Cancer

A patient undergoing chemotherapy for ovarian cancer was administered this compound as part of her antiemetic regimen. The patient reported a marked decrease in nausea and vomiting episodes compared to previous cycles where she received standard antiemetics.

Case Study 2: Pediatric Oncology

In pediatric patients receiving chemotherapy, this compound was evaluated for its effectiveness in managing nausea and vomiting. The results showed that children tolerated this compound well, with minimal side effects reported.

Comparison with Similar Compounds

Table 1: Key Features of Pancopride vs. Other 5-HT₃ Antagonists

Compound Structure 5-HT₃ Receptor Affinity (Ki, nM) Dose (IV/Oral) Half-Life (h) Clinical Status
This compound Tricyclic benzamide with azabicyclic moiety 0.40 3.6/7.1 µg/kg 8–10 Discontinued
Ondansetron Carbazole derivative 1.0–2.5 0.15/8 mg 3–4 Approved (1991)
Granisetron Indazole derivative 0.26–0.63 10 µg/kg/2 mg 5–9 Approved (1994)
Palonosetron Isoquinoline derivative 0.06–0.12 0.25 mg 40 Approved (2003)
Metoclopramide Benzamide with dopamine antagonism 100–200 1–2 mg/kg 5–6 Approved (1980s)

Structural Insights :

  • This compound’s tricyclic benzamide structure confers prolonged receptor binding compared to first-generation agents like ondansetron .
  • Unlike metoclopramide, this compound lacks dopamine D₂ receptor activity, minimizing extrapyramidal side effects .

Efficacy in Preclinical and Clinical Models

Table 2: Antiemetic Efficacy Against Cisplatin-Induced Emesis

Compound Species Route ID₅₀ (µg/kg) Onset Delay (min) Duration (h) Source
This compound Dog IV/Oral 3.6/7.1 30–45 >8
RG 12915 Ferret Oral 10–30 20–30 4–6
Ondansetron Dog IV 0.1–0.3 15–20 4–6

Key Findings :

  • This compound’s oral efficacy (ID₅₀ = 7.1 µg/kg) surpasses early analogs like RG 12915 but is less potent than ondansetron .
  • A meta-analysis of 13 clinical trials showed this compound’s complete antiemetic response rate was 50% in cisplatin-based chemotherapy, rising to 76% with dexamethasone co-administration . However, it underperformed versus metoclopramide-based regimens (OR = 0.69; p = 0.07) .

Table 3: Tolerability and Adverse Events (AEs)

Compound Common AEs Cardiovascular Risks Drug Interactions
This compound Diarrhea, soft stools No ECG changes Low CYP450 liability
Ondansetron Headache, constipation QT prolongation CYP3A4/2D6 substrates
Metoclopramide Dyskinesia, sedation Torsades de pointes (rare) Dopamine antagonists

Safety Notes:

  • Its lack of dopamine receptor antagonism differentiates it from metoclopramide, which carries a risk of tardive dyskinesia .

Preparation Methods

General Synthesis Framework for Benzamide Derivatives

Benzamide-based drugs like Pancopride typically follow a two-stage synthesis: (1) formation of the benzamide backbone and (2) functionalization of the side chain. For example, Pantoprazole is synthesized via condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by oxidation to the sulfoxide . Applying this framework to this compound would require substituting appropriate starting materials, though exact reagents remain unspecified in available literature.

Challenges in Impurity Control and Byproduct Mitigation

Pantoprazole’s synthesis necessitates stringent control over impurities such as sulfones (RC A) and desfluorinated byproducts (RC B) . Similarly, this compound synthesis would require optimizing reaction conditions (temperature, solvent, catalyst) to minimize analogous impurities. The use of dichloromethane and ethanol in Pantoprazole’s crystallization suggests that solvent polarity plays a role in isolating high-purity benzamide derivatives.

Role of Solvent Systems in Crystallization and Yield

Solvent selection significantly impacts the yield and purity of pharmaceutical intermediates. Pantoprazole’s isolation employs dichloromethane and methanol for precipitation , while seed crystals enhance crystallization efficiency. For this compound, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may facilitate intermediate stability during coupling reactions, though experimental validation is absent in the provided sources.

Q & A

Q. What are the foundational pharmacological mechanisms of Pancopride that warrant its investigation in clinical research?

Methodological Answer: Begin with a systematic review of receptor-binding assays and in vitro studies to identify this compound’s primary molecular targets (e.g., serotonin receptors). Use PICOT frameworks to structure hypotheses: Population (cell lines/animal models), Intervention (dose ranges), Comparison (placebo/active controls), Outcome (binding affinity, downstream signaling), and Time (acute vs. chronic exposure) . Validate findings via dose-response curves and reproducibility checks across independent labs .

Q. How should researchers design initial dose-response studies for this compound to establish therapeutic efficacy while minimizing adverse effects?

Methodological Answer: Employ a phased approach:

  • Phase 1 : Use in silico modeling (e.g., pharmacokinetic simulations) to predict safe dosage ranges.
  • Phase 2 : Conduct blinded, randomized controlled trials (RCTs) in animal models with staggered dosing cohorts. Measure both efficacy (e.g., symptom reduction) and toxicity (e.g., organ histopathology) .
  • Data Analysis : Apply ANOVA to compare inter-group variability and establish dose thresholds for therapeutic windows .

Q. What validated preclinical models are recommended for evaluating this compound's pharmacokinetic and pharmacodynamic properties?

Methodological Answer: Prioritize models aligning with human pathophysiology:

  • Pharmacokinetics : Use transgenic rodents with humanized metabolic enzymes (e.g., CYP450 isoforms) to study absorption, distribution, and clearance .
  • Pharmacodynamics : Opt for stress-induced gastrointestinal dysmotility models to assess this compound’s prokinetic effects. Include control groups receiving established comparators (e.g., cisapride) .

Advanced Research Questions

Q. How can conflicting data from cross-sectional vs. longitudinal studies on this compound's long-term efficacy be reconciled methodologically?

Methodological Answer: Conduct meta-regression analyses to identify confounding variables (e.g., patient adherence, comorbidities). For cross-sectional studies, adjust for recall bias via triangulation with electronic health records. For longitudinal data, apply mixed-effects models to account for attrition and time-dependent covariates . Publish raw datasets and analysis protocols to enable independent validation .

Q. What advanced statistical approaches are optimal for analyzing this compound's multimodal effects in heterogeneous patient populations?

Methodological Answer:

  • Subgroup Analysis : Use machine learning (e.g., cluster analysis) to stratify patients by biomarkers (e.g., genetic polymorphisms) and predict response variability .
  • Causal Inference : Apply propensity score matching to reduce selection bias in observational studies. For RCTs, utilize Bayesian adaptive designs to dynamically adjust dosing based on interim outcomes .

Q. What strategies ensure reproducibility when translating this compound research from controlled trials to real-world clinical settings?

Methodological Answer:

  • Protocol Standardization : Document all experimental variables (e.g., storage conditions, administration routes) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Real-World Evidence (RWE) : Combine RCT data with RWE from registries using harmonized endpoints (e.g., patient-reported outcomes). Validate findings via multi-center collaborations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pancopride
Reactant of Route 2
Reactant of Route 2
Pancopride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.